1-(1-Methyl-4-piperidyl)-indoline-6-ylamine
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Overview
Description
1-(1-Methyl-4-piperidyl)-indoline-6-ylamine is an organic compound with a complex structure that includes both piperidine and indoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methyl-4-piperidyl)-indoline-6-ylamine typically involves multi-step organic reactions. One common route starts with the preparation of 1-methyl-4-piperidone, which is then reacted with indoline derivatives under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through distillation or recrystallization and quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
1-(1-Methyl-4-piperidyl)-indoline-6-ylamine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
1-(1-Methyl-4-piperidyl)-indoline-6-ylamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Methyl-4-piperidyl)-indoline-6-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(1-Methyl-4-piperidinyl)piperazine: Shares a similar piperidine structure but differs in its overall molecular framework.
1-Methyl-4-piperidone: A precursor in the synthesis of 1-(1-Methyl-4-piperidyl)-indoline-6-ylamine.
Indoline derivatives: Compounds with similar indoline structures but different substituents.
Uniqueness
This compound is unique due to its combined piperidine and indoline moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H21N3 |
---|---|
Molecular Weight |
231.34 g/mol |
IUPAC Name |
1-(1-methylpiperidin-4-yl)-2,3-dihydroindol-6-amine |
InChI |
InChI=1S/C14H21N3/c1-16-7-5-13(6-8-16)17-9-4-11-2-3-12(15)10-14(11)17/h2-3,10,13H,4-9,15H2,1H3 |
InChI Key |
QBQGXVYNNHYGHA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)N2CCC3=C2C=C(C=C3)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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